N-((3,4-dichlorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide
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Description
N-((3,4-dichlorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide, also known as DTTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTTB is a white crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane.
Scientific Research Applications
Antiarrhythmic Activity
A compound structurally related to N-((3,4-dichlorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide, namely flecainide acetate, has been extensively studied for its antiarrhythmic properties. Research has shown that benzamides with 2,2,2-trifluoroethoxy ring substituents exhibit notable oral antiarrhythmic activity in mice. The potency of these compounds is influenced by the basicity of the amine nitrogen and the nature of the link between the heterocycle and amide nitrogen (Banitt et al., 1977).
Molecular Assembly and Ferroelectric Response
In the field of material science, benzenecarboxamides, including those with multiple −CONHC14H29 chains, have been examined for their molecular assembly characteristics. These compounds form one-dimensional π-stacking nanofibers and exhibit significant organogelation in various organic solvents, highlighting their potential in advanced materials applications (Shishido et al., 2014).
Synthesis and Properties of Aromatic Polyamides
This compound and its derivatives are also significant in the synthesis of new aromatic polyamides. These polyamides are known for their organo-solubility, thermal stability, and amorphous nature, making them suitable for applications in high-performance polymers (Bera et al., 2012).
Electrochromic Conducting Polymers
Additionally, derivatives of this compound have been used in the synthesis of electrochromic conducting polymers. These polymers exhibit low redox switching potentials and are stable in the conducting state, suggesting applications in electrochromic devices (Sotzing et al., 1996).
properties
IUPAC Name |
[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] 3,4-dichlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F6NO5/c19-12-3-1-9(5-13(12)20)16(29)32-27-15(28)11-6-10(30-7-17(21,22)23)2-4-14(11)31-8-18(24,25)26/h1-6H,7-8H2,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KILARKQCSBNGKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)ONC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F6NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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